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Compound of Interest

Compound Name:
3,6-Dibromophenanthrene-9,10-

diol

Cat. No.: B3333246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on the specific compound 3,6-
Dibromophenanthrene-9,10-diol (CAS 952054-63-6) is limited. This guide provides available

information on this compound and supplements it with data from the closely related and more

extensively studied compound, 3,6-Dibromophenanthrene-9,10-dione (CAS 53348-05-3), to

offer a comparative technical overview. All data not explicitly for 3,6-Dibromophenanthrene-
9,10-diol is clearly marked.

Core Physicochemical Properties
The compound with CAS number 952054-63-6 is identified as 3,6-Dibromophenanthrene-
9,10-diol.[1] Basic molecular properties have been reported by various chemical suppliers.

Table 1: Physicochemical Properties of 3,6-Dibromophenanthrene-9,10-diol (CAS 952054-

63-6)

Property Value Source

Molecular Formula C₁₄H₈Br₂O₂ [1]

Molecular Weight 368.02 g/mol [1]

Purity Typically ≥98% [1]
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For comparative purposes, the physicochemical properties of the oxidized form, 3,6-

Dibromophenanthrene-9,10-dione (CAS 53348-05-3), are presented in Table 2. This data is

more comprehensive and includes experimentally determined and predicted values.

Table 2: Physicochemical Properties of 3,6-Dibromophenanthrene-9,10-dione (CAS 53348-05-

3)

Property Value Source

Molecular Formula C₁₄H₆Br₂O₂ [2]

Molecular Weight 366.00 g/mol [2][3]

Melting Point 289.0 to 293.0 °C

Boiling Point (Predicted) 501.0 ± 43.0 °C at 760 mmHg [4]

Density (Predicted) 1.9 ± 0.1 g/cm³ [4]

Flash Point (Predicted) 177.5 ± 14.7 °C [4]

Appearance
Light yellow to brown

powder/crystal

Purity ≥95% (HPLC) [2]

Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of 3,6-
Dibromophenanthrene-9,10-diol are not available in the public domain. However, general

methodologies for characterizing phenanthrene derivatives can be applied.

Synthesis and Purification
The synthesis of 3,6-dibromophenanthrene derivatives can be achieved through methods such

as the improved photocyclization of corresponding stilbene precursors. For instance, 3,6-

dibromophenanthrene has been synthesized from 4,4'-dibromo-trans-stilbene.[5] The resulting

product is typically purified by recrystallization from a suitable solvent like hexane to obtain

single crystals for analysis.[5]
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A general procedure for the synthesis of the related 3,6-dibromo-9,10-phenanthrenequinone

involves the oxidation of 9,10-phenanthrenequinone with bromine in a solvent like

nitrobenzene, with benzoyl peroxide as a radical initiator. The reaction mixture is heated to

reflux, and upon cooling, the product is precipitated with ethanol, followed by filtration and

vacuum drying.[6]

Melting Point Determination
The melting point of phenanthrene derivatives can be determined using a standard melting

point apparatus, such as an Electrothermal 9002.[7] The sample is packed into a capillary tube

and heated at a controlled rate. The temperature range over which the solid melts is recorded

as the melting point. For polycyclic aromatic hydrocarbon (PAH) mixtures, Differential Scanning

Calorimetry (DSC) can also be used to determine thaw and liquidus temperatures.[8]

Solubility Determination
A common method for determining the solubility of phenanthrene derivatives is the batch

equilibration technique.[9] An excess amount of the crystalline compound is added to a series

of vials containing the solvent of interest. The vials are sealed and agitated on a shaker at a

constant temperature until equilibrium is reached (e.g., 24 hours).[9] The suspension is then

centrifuged to separate the undissolved solid.[9] The concentration of the dissolved compound

in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) with a

suitable detector (e.g., photodiode array).[9]

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential

for structural elucidation. Spectra are typically recorded on an instrument like a Bruker AC

300, using a deuterated solvent such as CDCl₃.[7] Chemical shifts are reported in parts per

million (ppm).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition and molecular weight of the synthesized compound.

Potential Biological Activity and Signaling Pathways
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While no specific biological activity has been reported for 3,6-Dibromophenanthrene-9,10-
diol, phenanthrene derivatives are known to exhibit a range of biological effects, including

cytotoxicity against various cancer cell lines.[10][11][12][13] The cytotoxic mechanism of some

phenanthrene derivatives has been linked to their ability to interact with key signaling proteins

involved in cell growth and proliferation.[14]

For example, some phenanthrene derivatives have shown potent cytotoxicity against Caco-2

(colon cancer) and Hep-2 (epithelial cancer) cell lines.[12] Molecular docking studies on

cytotoxic phenanthrene derivatives suggest that they may bind to and inhibit proteins in

signaling pathways that are crucial for cell growth, such as the B-Raf proto-oncogene

serine/threonine-protein kinase, which is a key component of the MAPK/ERK signaling

pathway.[14]

Below is a hypothetical workflow for investigating the cytotoxicity of a phenanthrene derivative.
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Experimental Workflow: Cytotoxicity Assessment
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Workflow for Cytotoxicity Assessment

The following diagram illustrates a simplified, hypothetical signaling pathway that could be

inhibited by a cytotoxic phenanthrene derivative, leading to apoptosis. This is based on the

known involvement of the MAPK pathway in cell proliferation and the potential for

phenanthrene derivatives to act as inhibitors.
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Hypothetical Inhibition of MAPK Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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